4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid
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Overview
Description
4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic acid is a complex organic compound that belongs to the class of benzenesulfonic acids This compound is characterized by the presence of a chloro-substituted benzene ring, a methoxy group, and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . The chloro-substituted benzene ring can be introduced through electrophilic aromatic substitution reactions. The thieno[3,2-c]pyridine moiety is synthesized separately and then coupled with the benzenesulfonic acid derivative under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thieno[3,2-c]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzenesulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex compounds.
3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)benzoic Acid: A related compound with similar structural features, used in proteomics research.
Uniqueness: 4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic acid is unique due to the combination of its chloro-substituted benzene ring, methoxy group, and thieno[3,2-c]pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H16ClNO5S2 |
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Molecular Weight |
401.9 g/mol |
IUPAC Name |
4-chloro-3-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxy-2-oxoethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H16ClNO5S2/c1-23-16(19)15(18-6-4-14-10(9-18)5-7-24-14)12-8-11(25(20,21)22)2-3-13(12)17/h2-3,5,7-8,15H,4,6,9H2,1H3,(H,20,21,22) |
InChI Key |
PPCQZWGKOBYQKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)S(=O)(=O)O)Cl)N2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
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